molecular formula C12H15F3N2 B13093209 (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline

(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B13093209
M. Wt: 244.26 g/mol
InChI Key: OZNUJGOODWBNDM-NSHDSACASA-N
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Description

(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment to Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with an aniline derivative through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Trifluoromethyl)piperidine: Shares the trifluoromethyl-piperidine core but lacks the aniline moiety.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group attached to an aniline ring without the piperidine structure.

Uniqueness

(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is unique due to the combination of the trifluoromethyl-piperidine and aniline structures, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

4-[(2S)-2-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m0/s1

InChI Key

OZNUJGOODWBNDM-NSHDSACASA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(F)(F)F)C2=CC=C(C=C2)N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

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